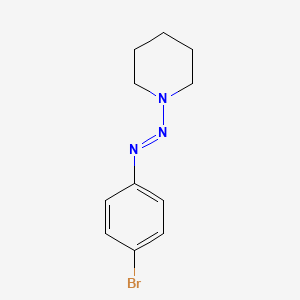![molecular formula C24H23N3OS B12495073 N-{[(2R,4S)-2-methyl-4-(phenylamino)-3,4-dihydroquinolin-1(2H)-yl]carbonothioyl}benzamide](/img/structure/B12495073.png)
N-{[(2R,4S)-2-methyl-4-(phenylamino)-3,4-dihydroquinolin-1(2H)-yl]carbonothioyl}benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(2R,4S)-2-METHYL-4-(PHENYLAMINO)-3,4-DIHYDRO-2H-QUINOLINE-1-CARBOTHIOYL]BENZAMIDE is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique quinoline structure, which is known for its diverse biological activities and applications in medicinal chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2R,4S)-2-METHYL-4-(PHENYLAMINO)-3,4-DIHYDRO-2H-QUINOLINE-1-CARBOTHIOYL]BENZAMIDE typically involves the reaction of aniline derivatives with malonic acid equivalents . This method is known for its efficiency in producing quinoline derivatives. Other methods include the reaction of anthranilic acid derivatives under specific conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
N-[(2R,4S)-2-METHYL-4-(PHENYLAMINO)-3,4-DIHYDRO-2H-QUINOLINE-1-CARBOTHIOYL]BENZAMIDE undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, amines, and other nucleophilic species.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce various reduced quinoline derivatives.
Applications De Recherche Scientifique
N-[(2R,4S)-2-METHYL-4-(PHENYLAMINO)-3,4-DIHYDRO-2H-QUINOLINE-1-CARBOTHIOYL]BENZAMIDE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of N-[(2R,4S)-2-METHYL-4-(PHENYLAMINO)-3,4-DIHYDRO-2H-QUINOLINE-1-CARBOTHIOYL]BENZAMIDE involves its interaction with specific molecular targets. For instance, it may inhibit the activity of certain enzymes or proteins, leading to changes in cellular processes . The compound’s structure allows it to bind to these targets effectively, disrupting their normal function and exerting its biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Hydroxy-2-quinolones: These compounds share a similar quinoline core and exhibit diverse biological activities.
N-(1-((2R,4S,5R)-4-HYDROXY-5-(((4-METHOXYPHENYL)DIPHENYLMETHOXY)METHYL)TETRAHYDROFURAN-2-YL)-2-OXO-1,2-DIHYDROPYRIMIDIN-4-YL)BENZAMIDE: Another compound with a complex structure and potential biological applications.
Uniqueness
N-[(2R,4S)-2-METHYL-4-(PHENYLAMINO)-3,4-DIHYDRO-2H-QUINOLINE-1-CARBOTHIOYL]BENZAMIDE is unique due to its specific structural features, which confer distinct biological activities and potential therapeutic applications. Its ability to interact with various molecular targets makes it a valuable compound for scientific research and drug development.
Propriétés
Formule moléculaire |
C24H23N3OS |
|---|---|
Poids moléculaire |
401.5 g/mol |
Nom IUPAC |
N-[(2R,4S)-4-anilino-2-methyl-3,4-dihydro-2H-quinoline-1-carbothioyl]benzamide |
InChI |
InChI=1S/C24H23N3OS/c1-17-16-21(25-19-12-6-3-7-13-19)20-14-8-9-15-22(20)27(17)24(29)26-23(28)18-10-4-2-5-11-18/h2-15,17,21,25H,16H2,1H3,(H,26,28,29)/t17-,21+/m1/s1 |
Clé InChI |
JBEJXHLEFLPSMI-UTKZUKDTSA-N |
SMILES isomérique |
C[C@@H]1C[C@@H](C2=CC=CC=C2N1C(=S)NC(=O)C3=CC=CC=C3)NC4=CC=CC=C4 |
SMILES canonique |
CC1CC(C2=CC=CC=C2N1C(=S)NC(=O)C3=CC=CC=C3)NC4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-ethyl-N-(4-ethylphenyl)[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B12495000.png)

![3-{[(5-chloro-1,3-benzoxazol-2-yl)sulfanyl]acetyl}-2H-chromen-2-one](/img/structure/B12495016.png)
![1-{2-[(3-Fluorophenyl)amino]-2-oxoethyl}-6-oxo-1,6-dihydropyridine-3-carboxylic acid](/img/structure/B12495017.png)
![Tert-butyl 4-[4-(methoxymethyl)-6-oxo-1,6-dihydropyrimidin-2-yl]piperazine-1-carboxylate](/img/structure/B12495019.png)
![propyl 2-amino-1-[4-(butoxycarbonyl)phenyl]-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B12495029.png)
![Ethyl 5-{[(2-chlorophenyl)carbonyl]amino}-2-(morpholin-4-yl)benzoate](/img/structure/B12495037.png)
![Methyl 4-(4-ethylpiperazin-1-yl)-3-[(2-fluorobenzoyl)amino]benzoate](/img/structure/B12495044.png)
![5-(2-{4-[(E)-phenyldiazenyl]phenyl}hydrazinylidene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B12495046.png)
![6,8-dimethoxy-9-[4-(trifluoromethyl)phenyl]-3,4,9,10-tetrahydroacridin-1(2H)-one](/img/structure/B12495053.png)
![Ethyl 4-(4-benzylpiperazin-1-yl)-3-{[(3-fluorophenyl)carbonyl]amino}benzoate](/img/structure/B12495060.png)
![2-fluoro-N-({4-[4-(thiophen-2-ylcarbonyl)piperazin-1-yl]phenyl}carbamothioyl)benzamide](/img/structure/B12495079.png)
![Ethyl 4,5-dimethyl-2-{[(5-methyl-1,3,4-oxadiazol-2-yl)acetyl]amino}thiophene-3-carboxylate](/img/structure/B12495083.png)
![1-{2-[(3-Fluoro-4-methylphenyl)amino]-2-oxoethyl}-6-oxo-1,6-dihydropyridine-3-carboxylic acid](/img/structure/B12495085.png)
